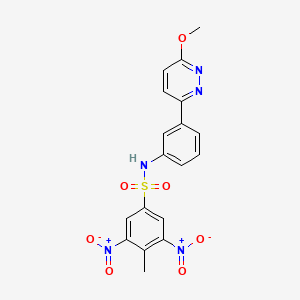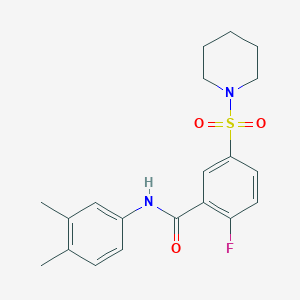
N-(3,4-dimethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dimethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a CONH2 group), a piperidine ring (a six-membered ring with one nitrogen atom), and a sulfonyl group (SO2). The benzene ring is substituted with two methyl groups at the 3rd and 4th positions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The piperidine ring might participate in reactions involving the nitrogen atom, and the sulfonyl group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用
Metabolism and Pharmacokinetics
Studies have explored the metabolism and pharmacokinetics of related compounds, demonstrating their potential in medical applications such as treatment for stable angina and atrial fibrillation. For example, research on YM758, a novel inhibitor of the If current channel, identified its metabolites and investigated their renal and hepatic excretion, providing insights into the drug's elimination process (Umehara et al., 2009).
Corrosion Inhibition
Compounds with piperidine derivatives have been studied for their corrosion inhibition properties, offering potential applications in protecting metals against corrosion. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their effectiveness, indicating their use in materials science (Kaya et al., 2016).
Antiproliferative Agents
Research on novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives has shown antiproliferative activity against various carcinoma cells, suggesting their potential in cancer therapy. The structure-activity relationship study highlighted the importance of aromatic and heterocyclic moieties in their antiproliferative efficacy (Prasad et al., 2009).
Radiolabeling for Imaging
The development of radiolabeled compounds for imaging applications, such as positron emission tomography (PET), has been explored. For instance, studies on synthesizing radiolabeled pyrazole derivatives aim at studying CB1 cannabinoid receptors in the brain, demonstrating the role of these compounds in neuropharmacological research (Katoch-Rouse & Horti, 2003).
作用機序
Safety and Hazards
As with any chemical compound, handling “N-(3,4-dimethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid inhalation, ingestion, and skin or eye contact, and to use it only in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14-6-7-16(12-15(14)2)22-20(24)18-13-17(8-9-19(18)21)27(25,26)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZDWYVHIFBUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

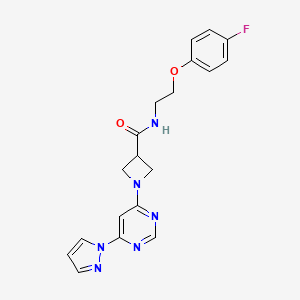
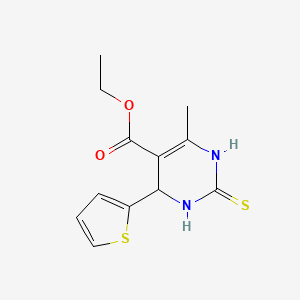


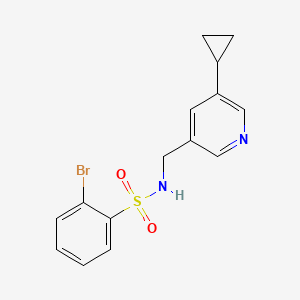
![4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2807463.png)
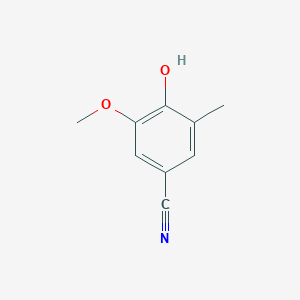
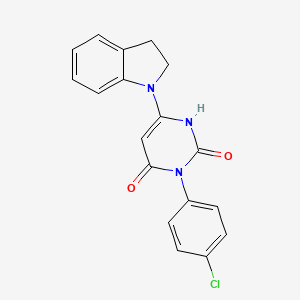


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2807471.png)


